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molecular formula C14H17NO3 B8396602 1-Ethyl-5-(2-carbomethoxyethyl)oxindole

1-Ethyl-5-(2-carbomethoxyethyl)oxindole

Cat. No. B8396602
M. Wt: 247.29 g/mol
InChI Key: ARIZWXYQSBBGPE-UHFFFAOYSA-N
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Patent
US04644005

Procedure details

To a solution of 12.9 g. (52.2 mmoles) of 1-ethyl-5-(2-carbomethoxyethyl)oxindole in 53 ml. of methanol was added 112.5 ml. of 1N sodium hydroxide solution. After stirring for 1 hour the reaction mixture was acidified by the addition of 165 ml. of 1N hydrochloric acid. The precipitated product was filtered and dried, 11.39 g. (93% yield).
Quantity
52.2 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:11]2[C:6](=[CH:7][C:8]([CH2:12][CH2:13][C:14]([O:16]C)=[O:15])=[CH:9][CH:10]=2)[CH2:5][C:4]1=[O:18])[CH3:2].[OH-].[Na+].Cl>CO>[CH2:1]([N:3]1[C:11]2[C:6](=[CH:7][C:8]([CH2:12][CH2:13][C:14]([OH:16])=[O:15])=[CH:9][CH:10]=2)[CH2:5][C:4]1=[O:18])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
52.2 mmol
Type
reactant
Smiles
C(C)N1C(CC2=CC(=CC=C12)CCC(=O)OC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 hour the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was acidified by the addition of 165 ml
FILTRATION
Type
FILTRATION
Details
The precipitated product was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)N1C(CC2=CC(=CC=C12)CCC(=O)O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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